Cefquinome Sulfate

Veterinary Medicine Antimicrobial Susceptibility Bovine Respiratory Disease

Acquire cefquinome sulfate—a fourth-generation aminothiazolyl cephalosporin engineered solely for veterinary medicine. Its distinguishing quaternary quinoline moiety at the cephem C-3 confers broader antibacterial activity, superior stability against ESBLs, and distinct PK/PD behavior compared to third-generation alternatives like ceftiofur. Clinically validated for bovine mastitis (76.67% S. aureus cure rate), BRD (98.1% efficacy), and swine respiratory disease, this API delivers reliable therapeutic performance in food-producing animals. Insist on this specific compound to avoid therapeutic failure, resistance selection, and regulatory non-compliance.

Molecular Formula C23H26N6O9S3
Molecular Weight 626.7 g/mol
CAS No. 118443-89-3
Cat. No. B1668876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefquinome Sulfate
CAS118443-89-3
SynonymsCefquinome Sulfate
Molecular FormulaC23H26N6O9S3
Molecular Weight626.7 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O
InChIInChI=1S/C23H24N6O5S2.H2O4S/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28;1-5(2,3)4/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33);(H2,1,2,3,4)/b27-16-;/t17-,21-;/m1./s1
InChIKeyKYOHRXSGUROPGY-OFNLCGNNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cefquinome Sulfate Procurement Guide: Chemical Profile & Comparator Analysis


Cefquinome sulfate (CAS 118443-89-3) is a semi-synthetic, broad-spectrum, fourth-generation aminothiazolyl cephalosporin antibiotic developed exclusively for veterinary use [1]. Its molecular formula is C23H26N6O9S3, with a molecular weight of 626.68 g/mol [2]. It is characterized by a methoxyimino-aminothiazolyl moiety in its acyl side chain, which confers high stability against a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs) [3]. This compound is the active pharmaceutical ingredient in formulations for treating bacterial infections in food-producing animals, primarily cattle and swine [4].

Cefquinome Sulfate Differentiation: Why Ceftiofur and Other Analogs Are Not Direct Substitutes


Cefquinome sulfate cannot be substituted with other in-class cephalosporins like ceftiofur without careful evaluation. The unique chemical structure of cefquinome sulfate, specifically the presence of a quaternary quinoline group at position 3 of the cephem ring, confers distinct physicochemical and biological properties [1]. This structural difference leads to a broader antibacterial spectrum, higher stability against specific β-lactamases, and potentially different pharmacokinetic (PK) behavior in target species [2]. Consequently, the minimum inhibitory concentrations (MICs), clinical breakpoints, and recommended dosage regimens for cefquinome sulfate differ significantly from those of ceftiofur and other third-generation cephalosporins [3]. Using a different cephalosporin without accounting for these quantitative differences can lead to therapeutic failure, increased risk of antimicrobial resistance selection, and potential violation of veterinary drug regulations [4].

Cefquinome Sulfate Evidence Guide: Head-to-Head Performance Data vs. Ceftiofur & In-Class Alternatives


Cefquinome Sulfate vs. Ceftiofur: Comparative In Vitro Activity Against Bovine Respiratory Pathogens

Cefquinome sulfate demonstrated a 98.1% clinical efficacy in treating acute respiratory disease in Holstein steers, a rate comparable to that of the third-generation cephalosporin ceftiofur [1]. This indicates that cefquinome sulfate provides equivalent therapeutic outcomes for bovine respiratory disease (BRD).

Veterinary Medicine Antimicrobial Susceptibility Bovine Respiratory Disease

Cefquinome Sulfate Superiority: Significantly Lower MIC Values Against Key Swine Pathogens

Cefquinome sulfate exhibits potent in vitro activity against Escherichia coli and Staphylococcus aureus isolates from pigs, with MIC50/MIC90 values of 0.06/0.25 μg/mL and 0.5/1 μg/mL, respectively [1]. These values define the susceptibility breakpoints used for guiding therapy. In comparison, reported MICs for ceftiofur against similar E. coli and S. aureus isolates are typically higher, often in the range of 0.25–1 μg/mL for E. coli and 0.5–2 μg/mL for S. aureus [2].

Veterinary Medicine Antimicrobial Susceptibility Swine Diseases

Cefquinome Sulfate Stability: pH-Dependent Degradation Kinetics Critical for Formulation

The stability of cefquinome sulfate in aqueous solution is highly pH-dependent. It demonstrates a first-order dependence on hydroxide ion concentration [OH-] for degradation at pH 9–11, with an estimated activation energy for hydrolysis of 21.1 kcal/mol [1]. This kinetic profile is distinct from that of other cephalosporins, which may have different pH-rate profiles or degradation pathways, impacting formulation strategies and shelf-life.

Pharmaceutical Chemistry Drug Stability Formulation Science

Cefquinome Sulfate PK/PD: %T>MIC Threshold for Efficacy in Mastitis Models

The PK/PD index that best correlates with antibacterial efficacy for cefquinome sulfate is the percentage of time that free drug concentrations exceed the MIC (%T>fMIC) [1]. In a neutropenic mouse thigh model, the mean %T>fMIC values required for net bacterial stasis, 0.5-log, and 1-log10 CFU reduction from baseline against S. aureus were 30.28-36.84%, 34.38-46.70%, and 43.50-54.01%, respectively [1]. In a murine mastitis model, achieving a %T > MIC of >81% resulted in a 2-log10 reduction in S. agalactiae [2]. These PK/PD targets are specific to cefquinome and inform optimal dosing regimens that differ from those of other cephalosporins, which may have different PK/PD drivers (e.g., AUC/MIC).

Pharmacokinetics/Pharmacodynamics Veterinary Medicine Bovine Mastitis

Cefquinome Sulfate Resistance Profile: Lowest Resistance Among Comparators in Bovine Isolates

A large-scale study of 714 bovine bacterial isolates from five European countries found that the level of antimicrobial resistance was lowest for cefquinome compared to amoxicillin, amoxicillin/clavulanic acid, ceftiofur, cephapirin, enrofloxacin, gentamicin, kanamycin, and oxytetracycline [1]. This indicates a more favorable resistance profile for cefquinome sulfate, which may translate to higher therapeutic success rates in the field.

Antimicrobial Resistance Veterinary Medicine Bovine Health

Cefquinome Sulfate Application Scenarios: Where This Compound Provides Maximum Value


Treatment of Bovine Mastitis Caused by S. aureus and E. coli

Cefquinome sulfate is specifically approved and widely used for the treatment of clinical mastitis in lactating dairy cattle. Its low MIC values against common mastitis pathogens like S. aureus and E. coli, combined with its favorable PK/PD profile in the mammary gland, make it a highly effective therapeutic option. The clinical recommended regimen of three intramammary infusions of 75 mg per quarter every 12 hours is supported by PK/PD modeling and achieves a 76.67% cure rate in clinical mastitis caused by S. aureus [1].

Control of Bovine Respiratory Disease (BRD) Complex

Cefquinome sulfate is a first-line therapeutic for the treatment of bovine respiratory disease (BRD) associated with Pasteurella multocida and Mannheimia haemolytica. Its clinical efficacy is comparable to ceftiofur (98.1% efficacy in clinical trials) [2]. Its broad-spectrum activity and low resistance profile make it a reliable choice for managing this economically significant disease complex in feedlot and dairy calves.

Management of Swine Respiratory Disease Caused by Actinobacillus pleuropneumoniae

Cefquinome sulfate is used for the treatment of swine respiratory disease, particularly infections caused by A. pleuropneumoniae. Its favorable PK/PD profile, characterized by a high %T>MIC in serum, supports effective bactericidal activity. PK/PD modeling in piglets has established that achieving a %T>MIC of 59.81% is associated with a 1-log10 CFU/mL reduction in A. pleuropneumoniae [3], guiding optimal dosage regimens.

Research Applications in Antimicrobial Susceptibility and PK/PD Studies

Cefquinome sulfate is a critical research tool for veterinary microbiology and pharmacology. Its well-defined MIC90 values for key pathogens (e.g., 0.25 μg/mL for E. coli and 1 μg/mL for S. aureus) [4] are used to establish susceptibility breakpoints. Its PK/PD parameters are studied in various infection models to optimize dosing regimens and combat antimicrobial resistance. Its chemical stability profile [5] is also a subject of pharmaceutical research for developing improved formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefquinome Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.